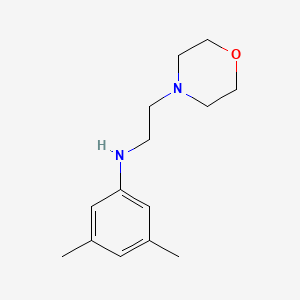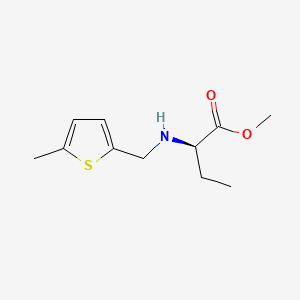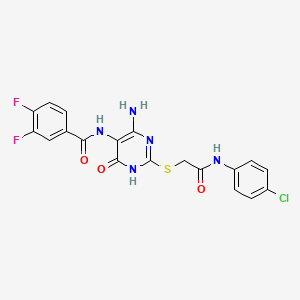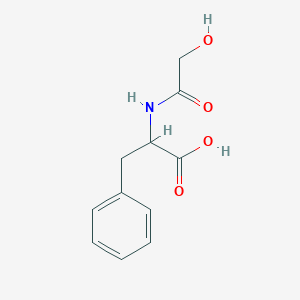
3,5-Dimethyl-N-(2-morpholinoethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-N-(2-morpholinoethyl)aniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two methyl groups at the 3 and 5 positions of the benzene ring, and a morpholinoethyl group attached to the nitrogen atom of the aniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-N-(2-morpholinoethyl)aniline can be achieved through several synthetic routes. One common method involves the alkylation of 3,5-dimethylaniline with 2-chloroethylmorpholine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3,5-dimethylaniline in a suitable solvent such as ethanol.
- Add 2-chloroethylmorpholine and a base such as potassium carbonate.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the reaction mixture and extract the product using an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dimethyl-N-(2-morpholinoethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinoethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry: 3,5-Dimethyl-N-(2-morpholinoethyl)aniline is used as an intermediate in the synthesis of various organic compounds. It can serve as a building block for the preparation of complex molecules in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study the interactions of aniline derivatives with biological macromolecules such as proteins and nucleic acids.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its unique chemical structure allows for the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-N-(2-morpholinoethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3,5-Dimethylaniline: A simpler derivative with only two methyl groups on the benzene ring.
N,N-Dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.
2,5-Dimethylaniline: An isomer with methyl groups at the 2 and 5 positions of the benzene ring.
Uniqueness: 3,5-Dimethyl-N-(2-morpholinoethyl)aniline is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets and enhances the compound’s versatility in various applications.
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
3,5-dimethyl-N-(2-morpholin-4-ylethyl)aniline |
InChI |
InChI=1S/C14H22N2O/c1-12-9-13(2)11-14(10-12)15-3-4-16-5-7-17-8-6-16/h9-11,15H,3-8H2,1-2H3 |
Clé InChI |
ZRZPAACDWAMCPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)NCCN2CCOCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-](/img/structure/B14123520.png)
![1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N'-di-4-pyridinyl-](/img/structure/B14123529.png)
![N-[4-(Aminosulfonyl)phenyl]-3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B14123534.png)
![7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B14123535.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(m-tolyloxy)acetamide](/img/structure/B14123550.png)
![3-[3-(2-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B14123568.png)

![1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B14123582.png)
![9,10-bis[N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl]perylene-3,4-dicarboxylic acid](/img/structure/B14123585.png)




